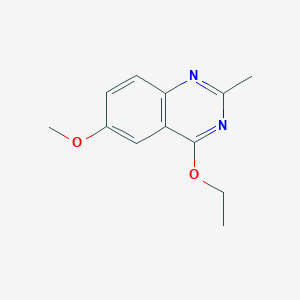

4-Ethoxy-6-methoxy-2-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4-ethoxy-6-methoxy-2-methylquinazoline |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12-10-7-9(15-3)5-6-11(10)13-8(2)14-12/h5-7H,4H2,1-3H3 |

InChI Key |

QUVOFZMRYJYAMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC2=C1C=C(C=C2)OC)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Ethoxy 6 Methoxy 2 Methylquinazoline and Analogous Compounds

Positional Impact of Substituents on Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly dependent on the substitution pattern around the core structure. Modifications at positions 2, 4, and 6 have been shown to significantly influence the interaction of these compounds with their biological targets. nih.gov

Role of the Ethoxy Group at Position 4 on Efficacy and Selectivity

The substituent at the C4 position of the quinazoline ring plays a pivotal role in the molecule's interaction with target proteins. In many cases, this position is crucial for establishing key binding interactions. The substitution of an ethoxy group at this position, as seen in 4-ethoxy-6-methoxy-2-methylquinazoline, can influence both the potency and selectivity of the compound.

Studies on analogous 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives have demonstrated that the nature of the alkoxy group at the C4 position can significantly impact biological activity. For instance, in a series of compounds evaluated for nootropic effects, variations in the length of the alkoxy chain at C4 led to differences in antiamnestic, anticonvulsive, and antihypoxic activities. nih.gov Specifically, 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (B40165) was identified as a highly potent agent, suggesting that the lipophilicity and size of the alkoxy group are important for optimizing activity. nih.gov

The following table illustrates the impact of C4 substituents on the biological activity of quinazoline analogs from various studies.

| Compound ID | C4-Substituent | Biological Activity/Target | Key Findings |

| Analog A | Ethoxy | Nootropic | Contributes to a favorable profile in reversing scopolamine-induced amnesia. nih.gov |

| Analog B | Pentyloxy | Nootropic | Showed more potent antiamnestic activity compared to shorter alkoxy chains in the same series. nih.gov |

| Analog C | Anilino | EGFR Inhibition | Essential for high-affinity binding to the EGFR kinase domain. nih.gov |

| Analog D | O-Aryl (via ether linkage) | Dual EGFR/VEGFR-2 Inhibition | Maintained potent inhibitory activity, demonstrating the viability of ether-linked substituents at C4. nih.gov |

This table is a representation of findings from different series of quinazoline derivatives to illustrate the importance of the C4-substituent and is not a direct comparison of the listed analogs.

Role of the Methoxy (B1213986) Group at Position 6 on Efficacy and Selectivity

Substituents on the benzene (B151609) ring of the quinazoline scaffold, particularly at positions 6 and 7, are known to modulate the electronic properties and binding affinity of the molecule. The methoxy group at the C6 position in this compound is an electron-donating group, which can influence the basicity of the quinazoline nitrogen atoms and thereby affect interactions with biological targets.

In numerous studies on quinazoline-based inhibitors, the presence of small, electron-donating groups like methoxy at positions 6 and/or 7 has been shown to be advantageous for biological activity. acs.org For instance, in the development of EGFR inhibitors, dioxygenated groups at the 6 and 7 positions improved cytotoxic activity. acs.org Similarly, for inhibitors of VEGFR, substitution at the C6 position with an electron-releasing group was found to enhance activity. nih.gov

The presence of methoxy groups can also influence the selectivity of the compound. In a study of quinazolinone derivatives, compounds with methoxy-substituted rings were found to be more active as antimicrobial agents compared to those with other electron-donating or withdrawing groups. nih.gov The position of the methoxy group is also critical. For example, in a series of 4-anilino-6-aminoquinazoline derivatives developed as MERS-CoV inhibitors, a methoxybenzyl group at the C6-amino position was part of the hit compound that demonstrated efficacy. mdpi.com

The table below summarizes findings on the role of C6 substituents in various quinazoline series.

| Compound Series | C6-Substituent | Biological Activity/Target | Key Findings |

| EGFR Inhibitors | Methoxy/Dimethoxy | Anticancer | Enhanced cytotoxic activity. acs.org |

| VEGFR Inhibitors | Electron-releasing group | Anticancer | Enhanced inhibitory activity. nih.gov |

| Antimicrobial Quinazolinones | Methoxy | Antimicrobial | More active than analogs with other substituents. nih.gov |

| MERS-CoV Inhibitors | Methoxybenzylamino | Antiviral | Part of the initial hit compound structure. mdpi.com |

This table presents a summary of findings from various studies on the importance of C6 substitution and does not represent a direct comparison of the compound series.

Role of the Methyl Group at Position 2 on Efficacy and Selectivity

Conversely, in some cases, the C2 position is used to attach larger groups or other pharmacophores to create hybrid molecules. For instance, linking a thiazole (B1198619) group at the C2 position of quinazolin-4-one has been explored. rsc.org The size and nature of the substituent at C2 can be a determining factor for potency. In one study on quinazolinone-based hybrids, analogues with a propyl substitution at C2 were found to be more potent anticancer agents compared to other analogues. jocpr.com

The table below provides examples of how C2 substituents affect the activity of quinazoline derivatives.

| Compound Series | C2-Substituent | Biological Activity/Target | Key Findings |

| Tubulin Polymerization Inhibitors | Small lipophilic groups | Anticancer | May increase activity. acs.org |

| Quinazolinone-Oxadiazole Hybrids | Propyl | Anticancer | More potent than other analogs in the series. jocpr.com |

| DHFR Inhibitors | Phenyl | Anticancer | Essential for effective DHFR inhibition. beilstein-journals.org |

| BCRP Inhibitors | Phenyl | Anticancer | Essential requirement for BCRP inhibition. acs.org |

This table summarizes findings on the influence of C2 substituents from various research contexts and is not a direct comparative analysis.

Stereochemical Considerations in Quinazoline Derivatives

Stereochemistry can play a crucial role in the biological activity of quinazoline derivatives, particularly when chiral centers are present in the substituents. The three-dimensional arrangement of atoms can significantly affect the binding affinity and selectivity of a molecule for its target.

While this compound itself does not have a chiral center, analogs and more complex derivatives of the quinazoline scaffold often do. For example, fumiquinazolines, a class of alkaloids containing a quinazoline core, are stereoisomers that exhibit different biological activities. jocpr.com The specific stereochemistry of these molecules is critical for their cytotoxic effects.

In the design of more complex quinazoline-based drugs, the introduction of chiral centers is a common strategy to improve potency and selectivity. For instance, in the development of inhibitors for various enzymes, the specific stereoisomer that best fits the chiral pocket of the enzyme's active site will exhibit the highest activity. The synthesis of stereoisomerically pure styryl derivatives of 4-quinazolone alkyl iodides has been explored in the context of photosensitizing dyes, highlighting the importance of stereochemistry in the properties of quinazoline derivatives. nih.gov

Exploration of Linker Groups and Hybrid Pharmacophores

Linkers can vary in length, flexibility, and chemical nature, and these properties must be optimized for effective interaction with the biological target(s). For example, in the development of dual EGFR/HER2 inhibitors, the optimal length of the carbon chain linker was found to be four carbons. nih.gov In another study, compounds with a two-carbon alkyloxy linker were more potent than those with a three-carbon bridge due to a more favorable binding mode. nih.gov

Various pharmacophores have been hybridized with the quinazoline core, including:

Chalcones: Quinazoline-chalcone hybrids have been synthesized and shown to possess a range of biological activities, including anticancer and antimicrobial effects. beilstein-journals.org

Triazoles: The incorporation of a triazole moiety, often linked via a thioacetamido bridge, has been explored to enhance the anticancer properties of quinazolinones. beilstein-journals.org

Sulfonamides: Linking a sulfonamide group to the quinazoline scaffold has been a strategy to develop novel anticancer agents. jocpr.com

The design of these hybrid molecules often involves attaching the linker and the second pharmacophore to the C2 or C6 positions of the quinazoline ring, underscoring the importance of these positions for derivatization.

SAR-Driven Design Principles for Novel Quinazoline Ligands

The collective SAR data from numerous studies on quinazoline derivatives provide a set of guiding principles for the design of new, potent, and selective ligands. These principles are derived from understanding how different structural modifications affect biological activity.

Key SAR-driven design principles for novel quinazoline ligands include:

Substitution at C4: The C4 position is often critical for target engagement. For kinase inhibitors, an anilino group is often preferred for its hydrogen bonding capacity. For other targets, an alkoxy group, as in the title compound, or an ether-linked aromatic group can be effective. The nature of this substituent is a primary determinant of selectivity. nih.govnih.gov

Substitution at C6 and C7: The benzene portion of the quinazoline ring is frequently substituted with small, electron-donating groups such as methoxy or ethoxy. These groups can enhance binding affinity and improve pharmacokinetic properties. Dual substitution at C6 and C7 with alkoxy groups is a common strategy in many potent quinazoline-based drugs. acs.org

Substitution at C2: The C2 position is tolerant to a variety of substituents. Small, lipophilic groups like methyl can be beneficial for activity. acs.org Alternatively, this position can be used as an attachment point for larger groups or for creating hybrid molecules by introducing other pharmacophores. jocpr.combeilstein-journals.org

Molecular Hybridization: The quinazoline scaffold is an excellent platform for creating hybrid molecules with enhanced or dual activities. The choice of the second pharmacophore and the nature of the linker are critical design elements that need to be optimized for the specific biological target. rsc.orgbeilstein-journals.org

Stereochemistry: When chiral centers are introduced, the synthesis of single enantiomers is often necessary to achieve optimal potency and selectivity, as different stereoisomers can have vastly different biological activities. nih.govjocpr.com

By applying these principles, medicinal chemists can rationally design novel quinazoline derivatives with improved therapeutic potential for a wide range of diseases.

Investigation of Molecular Targets and Biological Mechanisms of Action for Quinazoline Derivatives

Enzyme Inhibition and Modulation Studies

There is no published data on the enzyme inhibition or modulation properties of 4-Ethoxy-6-methoxy-2-methylquinazoline .

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, HER2, FGFR-1, PDGFRβ, Abl1, Src)

No studies have been found that investigate the effect of This compound on tyrosine kinases.

DNA Repair Enzyme System Inhibition (e.g., PARP-1, PARP10)

There is no available research on the inhibition of DNA repair enzymes by This compound .

Histone Methyltransferase Inhibition (e.g., G9a, GLP)

The inhibitory activity of This compound against histone methyltransferases has not been reported in the scientific literature.

Tubulin Polymerization Inhibition

There are no studies available on the effect of This compound on tubulin polymerization.

Cyclooxygenase-2 (COX-2) Inhibition

No research has been published regarding the inhibition of COX-2 by This compound .

Computational and Theoretical Chemistry Approaches in Quinazoline Research

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies:

Contour Map Analysis for Structural Property Definition

Without available research data, any attempt to generate content for these sections would be speculative and would not adhere to the requirement for scientifically accurate and source-based information. Further research or the publication of studies specifically investigating 4-Ethoxy-6-methoxy-2-methylquinazoline would be required to fulfill the requested article structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the dynamic behavior of biological macromolecules and their complexes with ligands over time. nih.gov This computational method allows for the detailed examination of the physical movements of atoms and molecules, providing a deeper understanding of the conformational changes and stability of ligand-protein interactions.

The binding of a ligand to a protein is often not a simple lock-and-key mechanism but can induce significant conformational changes in both the ligand and the protein. This phenomenon, known as induced fit, is crucial for biological function. nih.gov MD simulations can track the trajectory of a protein-ligand complex, revealing the subtle yet critical shifts in protein conformation upon ligand binding. nih.gov For instance, a simulation might show how the binding of this compound to its target protein could cause a flexible loop region near the active site to adopt a more rigid and closed conformation, thereby enhancing the binding affinity. This dynamic process is often characterized by a decrease in the root-mean-square deviation (RMSD) of the protein backbone atoms over the simulation time, indicating a stabilization of the complex.

These simulations can elucidate the transition between different conformational states, such as the shift from an "open" to a "closed" conformation of an enzyme's active site upon ligand entry. nih.gov This analysis is vital for understanding the mechanism of action and for the rational design of more effective inhibitors.

A key aspect of drug efficacy is the stability of the ligand-protein complex. MD simulations provide a robust framework for assessing this stability by monitoring various parameters over the course of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. A stable complex is often characterized by reduced fluctuations in the binding site residues, suggesting a tight and well-maintained interaction.

Furthermore, the analysis of hydrogen bonds formed between the ligand and the protein throughout the simulation is a critical measure of complex stability. nih.gov A higher number of persistent hydrogen bonds indicates a more stable and favorable interaction. For this compound, MD simulations could reveal the specific amino acid residues that form stable hydrogen bonds with its ethoxy and methoxy (B1213986) groups, providing a detailed picture of the binding mode.

To quantify the binding affinity of a ligand to a protein, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely employed. nih.govnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is a crucial parameter for predicting the potency of a potential drug molecule.

The MM-GBSA/PBSA approach involves calculating the free energies of the protein-ligand complex, the free protein, and the free ligand from snapshots of an MD simulation. researchgate.net The binding free energy is then determined by the difference between the free energy of the complex and the sum of the free energies of the protein and ligand in their unbound states. These calculations provide a more accurate estimation of binding affinity compared to simple docking scores. nih.govvu.nl

Below is a hypothetical data table illustrating the kind of results that could be obtained from an MM-GBSA calculation for the binding of this compound to a target protein.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | 15.5 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -55.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of molecules. epstem.net These methods are invaluable for studying the intrinsic properties of a molecule like this compound, which are crucial for its reactivity and interaction with biological targets.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov In the context of drug design, DFT calculations can be used to optimize the geometry of a molecule, calculate its vibrational frequencies, and determine its electronic properties. epstem.net For this compound, DFT calculations could provide precise information about its bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure.

DFT can also be used to calculate the distribution of electron density, which is essential for understanding how the molecule will interact with its biological target. researchgate.net The electrostatic potential surface, for example, can identify the regions of the molecule that are electron-rich (and therefore likely to act as hydrogen bond acceptors) and electron-poor (likely to act as hydrogen bond donors).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key concepts in quantum chemistry for describing the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, which can be an important factor in its biological activity. For this compound, the analysis of its frontier orbitals can provide insights into its charge transfer properties and its potential to engage in covalent or non-covalent interactions with its target.

Below is an illustrative data table showing the kind of information that could be derived from a DFT calculation for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. tandfonline.comnih.govtandfonline.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

The process begins by aligning a set of active molecules to identify their common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable features. tandfonline.comresearchgate.netnih.gov For a series of quinazoline (B50416) derivatives with known inhibitory activity against a particular target, a common pharmacophore hypothesis can be generated. For instance, in the context of kinase inhibition, the quinazoline scaffold often provides key hydrogen bonding and hydrophobic interactions within the ATP-binding site. nih.govrsc.org

A hypothetical pharmacophore model for a series of inhibitors including this compound might feature:

An aromatic ring feature corresponding to the quinazoline core.

A hydrogen bond acceptor feature from one of the quinazoline nitrogen atoms.

Hydrophobic features associated with the methyl and ethoxy groups.

An additional hydrogen bond acceptor from the methoxy group.

Once a pharmacophore hypothesis is generated, it is validated by its ability to distinguish between active and inactive compounds from a database. A robust pharmacophore model will successfully identify known active compounds while excluding inactive ones. The validated pharmacophore can then be used to map new molecules, such as this compound, to assess their potential biological activity. If the molecule's functional groups can be spatially mapped onto the pharmacophore features, it is predicted to be active. This mapping provides a qualitative and often quantitative prediction of a compound's potential efficacy. tandfonline.comnih.govtandfonline.com

Illustrative Pharmacophore Model Features for a Quinazoline-based Inhibitor Series:

| Pharmacophore Feature | Corresponding Functional Group in this compound |

|---|---|

| Aromatic Ring (AR) | Quinazoline ring system |

| Hydrogen Bond Acceptor (HBA) | Quinazoline N1 atom |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the 6-methoxy group |

| Hydrophobic (HY) | 2-methyl group |

This table illustrates a hypothetical pharmacophore model and how this compound might map to its features.

Virtual Screening and Computational Drug Discovery Workflows

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrasayanjournal.co.innih.govresearchgate.net Computational workflows for drug discovery often integrate multiple in silico techniques, including pharmacophore-based screening and molecular docking, to enrich the selection of promising hit compounds for further experimental testing. nih.govnih.gov

In a typical workflow involving a quinazoline library, a validated pharmacophore model could be used as an initial filter to rapidly screen millions of compounds, selecting only those that match the key pharmacophoric features. The resulting subset of molecules would then be subjected to molecular docking studies, where the compounds are computationally placed into the binding site of the target protein. The binding poses are then scored based on the predicted binding affinity, which considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. rsc.orgnih.gov

For a compound like this compound, this workflow would involve:

Pharmacophore-Based Screening: Assessing if the compound fits a pre-defined pharmacophore for a specific target.

Molecular Docking: If it passes the pharmacophore filter, the compound would be docked into the target's binding site to predict its binding orientation and affinity.

Scoring and Ranking: The compound would be ranked against other screened molecules based on its docking score and the quality of its interactions with key amino acid residues.

This integrated computational approach allows for the efficient and cost-effective identification of promising quinazoline derivatives for further development in various therapeutic areas. nih.govnih.gov

Table of Chemical Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| Vandetanib |

| Lapatinib |

| Afatinib |

| Gefitinib |

| Erlotinib |

| Idelalisib |

| Copanlisib |

| NVP-BYL719 |

| GDC-0032 |

| AZD8186 |

Future Research Directions and Translational Perspectives for 4 Ethoxy 6 Methoxy 2 Methylquinazoline and Quinazoline Scaffolds

Exploration of Novel Quinazoline (B50416) Derivatives with Enhanced Activity and Selectivity

A primary goal in medicinal chemistry is to design molecules that potently affect their intended target while minimizing off-target effects. For quinazoline-based drugs, this often means enhancing selectivity for a specific enzyme or receptor.

Detailed Research Findings:

Target Selectivity: Research has shown that minor structural modifications to the quinazoline ring can lead to significant improvements in activity and selectivity. nih.gov For instance, in the context of cancer therapy, derivatives have been designed to be highly selective for human epidermal growth factor receptor 2 (HER2) over the epidermal growth factor receptor (EGFR). This is crucial because inhibiting wild-type EGFR can lead to severe side effects. A study described novel quinazoline derivatives where selectivity was governed by the substituents at the C-4 and C-6 positions. One compound, 7c , demonstrated an IC₅₀ of 8 nM for HER2 and was 240-fold more selective for HER2 over EGFR compared to the drug lapatinib. nih.gov

Structure-Activity Relationships (SAR): SAR studies are fundamental to understanding how chemical structure relates to biological activity. For quinazoline derivatives, it has been found that substituents at positions 2, 4, and 6 are often key to their pharmacological activity. mdpi.comnih.gov For example, some studies have shown that incorporating halogen atoms (like fluorine, chlorine, or bromine) at the para-position of a phenyl ring attached to the quinazoline scaffold can increase antiproliferative activity against cancer cell lines. nih.gov Another study revealed that for certain quinazolinone hybrids, bulky, hydrophobic, and electron-withdrawing groups at the para-position of a phenyl ring at the 3rd position were essential for anti-proliferative effects. nih.gov

Fusion with Other Heterocycles: To enhance biological activity, researchers are exploring the fusion of the quinazoline ring with other heterocyclic systems like triazole, thiazole (B1198619), or benzimidazole. This approach has yielded compounds with potent antimicrobial and cytotoxic activities, sometimes exceeding those of reference drugs. researchgate.net

Development of Multi-Targeted Quinazoline Agents

Chronic and complex diseases like cancer often involve multiple pathological pathways. A promising therapeutic strategy is the development of single chemical entities that can simultaneously modulate multiple targets. nih.gov This approach can offer advantages over combination therapies, such as improved patient compliance and a reduced risk of drug-drug interactions. nih.gov

Detailed Research Findings:

Dual-Action Inhibitors: Quinazoline scaffolds are well-suited for the design of multi-targeted agents. nih.gov Researchers have successfully designed quinazoline derivatives that act as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are all crucial for tumor angiogenesis and growth. nih.gov

Combined Antiangiogenic and Cytotoxic Effects: Some quinazolines have been shown to not only inhibit RTKs but also to disrupt microtubule dynamics, a mechanism used by cytotoxic cancer drugs. This dual mechanism allows a single agent to both attack cancer cells directly and cut off their blood supply. nih.gov Agents with both cytotoxic and antiangiogenic activities have been shown to significantly reduce tumor growth and metastasis in preclinical models. nih.gov

Overcoming Drug Resistance: The development of resistance to single-target drugs is a major challenge in cancer therapy. Multi-targeted agents can help overcome this by hitting multiple cellular pathways at once, making it more difficult for cancer cells to develop resistance mechanisms. mdpi.comnih.gov For example, second-generation irreversible EGFR inhibitors based on the quinazoline scaffold were developed to combat resistance that emerged after treatment with first-generation drugs like gefitinib. mdpi.com

Advanced Computational Modeling for Rational Design and Optimization

Modern drug discovery heavily relies on computational techniques to accelerate the design and optimization of new drug candidates. These methods allow researchers to predict how a molecule will behave and interact with its target before it is even synthesized, saving significant time and resources. researchgate.net

Detailed Research Findings:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. For quinazoline derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of targets like EGFR. nih.gov By analyzing these interactions, chemists can design new derivatives with improved binding affinity and, consequently, higher potency. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. For quinazolines, QSAR has been used to build models that predict cytotoxic activity against cancer cell lines. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements and interactions of a drug molecule within its biological target over time. These simulations can confirm the stability of binding modes predicted by docking and offer deeper insights into the mechanism of action. researchgate.net For example, MD simulations have been used to assess the binding affinity of quinazolinone derivatives against EGFR. researchgate.net

In Silico Screening and Lead Generation: Computational approaches can be used to screen large virtual libraries of compounds to identify potential new hits. This in silico screening was used to design new quinazoline-based compounds targeting the EGFR active site, leading to the identification of promising new structural patterns for drug development. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-6-methoxy-2-methylquinazoline, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, the ethoxy group at position 4 can be introduced via substitution of a chlorine atom in a precursor like 4-chloro-6-methoxyquinazoline using ethanol under reflux conditions. Key intermediates (e.g., 4-chloro-6-methoxyquinazoline derivatives) are characterized using NMR (¹H/¹³C), mass spectrometry , and HPLC for purity. Recrystallization or chromatography (e.g., silica gel) is used for purification .

Q. How do the electronic properties of substituents (ethoxy, methoxy) influence the reactivity of this compound?

The methoxy group at position 6 is electron-donating, which stabilizes the quinazoline ring and directs electrophilic substitution. The ethoxy group at position 4 can undergo hydrolysis under acidic conditions to form a hydroxyl derivative. Computational studies (e.g., DFT) predict charge distribution and reactive sites, aiding in rational design of derivatives .

Q. What standard analytical methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at ~3.8 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅N₂O₂).

- X-ray crystallography : Resolves crystal packing and bond angles for absolute configuration validation (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

A factorial design approach evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | Higher rates but risk decomposition |

| Solvent (EtOH/H₂O) | 3:1 ratio | Balances solubility and reactivity |

| Reaction time | 6-8 hours | Ensures completion without byproducts |

| Yield tracking via TLC/HPLC and DOE software (e.g., JMP) identifies critical parameters . |

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Dose-response profiling : Test derivatives across a concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ consistency.

- Target validation : Use siRNA or CRISPR knockouts to verify specificity (e.g., kinase inhibition assays).

- Meta-analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers or assay-specific artifacts .

Q. How can computational methods predict the binding affinity of this compound to protein targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like tyrosine kinases. Key steps:

- Prepare ligand (optimize geometry at B3LYP/6-31G* level).

- Define binding pockets using X-ray structures (PDB).

- Score binding energies (ΔG) and validate with experimental IC₅₀ values. Discrepancies >1 log unit warrant re-evaluation of protonation states or solvation effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Byproduct formation : Monitor intermediates via inline FTIR to detect side reactions (e.g., over-alkylation).

- Workflow : Transition from batch to flow chemistry for exothermic steps (e.g., ethoxy substitution).

- Purification : Use simulated moving bed (SMB) chromatography for >99% purity at multi-gram scales .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Scaffold modifications : Replace ethoxy with isopropoxy or cyclopropylmethoxy to probe steric effects.

- Bioisosteres : Substitute methoxy with trifluoromethoxy to assess electronic impacts.

- Assay selection : Use orthogonal assays (e.g., enzymatic vs. cell-based) to differentiate true activity from artifacts .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.